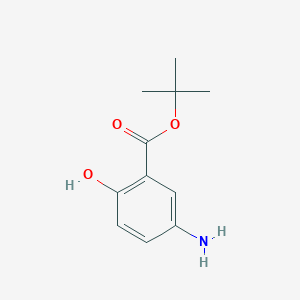

Tert-butyl 5-amino-2-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 5-amino-2-hydroxybenzoate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-hydroxybenzoate typically involves the esterification of 5-amino-2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 5-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can undergo substitution reactions to form ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Ethers and esters.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Recent studies have shown that TBHAB exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic use. A study published in Nature identified TBHAB as a promising candidate for targeting MYC oncogenes, which are often overexpressed in tumors .

Analgesic and Anti-inflammatory Effects

TBHAB has been evaluated for its analgesic and anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. In vitro assays have demonstrated its effectiveness in reducing pro-inflammatory cytokines in cell cultures .

Organic Synthesis

Intermediate in Chemical Reactions

TBHAB serves as an important intermediate in the synthesis of various organic compounds. It is used in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's structure allows it to participate in diverse chemical reactions, enhancing its utility in synthetic chemistry .

Synthesis of Novel Compounds

The versatility of TBHAB enables the synthesis of novel derivatives that can exhibit enhanced biological activity. For instance, modifications to the tert-butyl group or the amino and hydroxy functionalities can lead to compounds with improved solubility or bioactivity .

Biochemical Probes

Molecular Interaction Studies

TBHAB has been utilized as a biochemical probe in studies aimed at understanding molecular interactions within biological systems. Its ability to bind selectively to certain proteins makes it valuable for elucidating mechanisms of action in drug discovery and development .

High-Throughput Screening

The compound has been incorporated into high-throughput screening assays to identify potential drug candidates that interact with specific biological targets. Its effectiveness in such assays highlights its role as a tool in modern pharmacology .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, TBHAB was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that TBHAB inhibited cell proliferation significantly at concentrations of 10-50 µM, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on TBHAB's anti-inflammatory effects using an LPS-induced inflammation model in vitro. The compound reduced TNF-α levels by approximately 40% compared to controls, indicating its potential as an anti-inflammatory agent .

Mecanismo De Acción

The mechanism of action of tert-butyl 5-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-amino-2-hydroxybenzoate

- Tert-butyl 3-amino-2-hydroxybenzoate

- Tert-butyl 5-amino-3-hydroxybenzoate

Uniqueness

Tert-butyl 5-amino-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates .

Actividad Biológica

Tert-butyl 5-amino-2-hydroxybenzoate, a compound derived from salicylic acid, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C12H17N1O3. The presence of the tert-butyl group contributes to its lipophilicity, which may influence its interaction with biological membranes and its overall bioavailability.

The biological activity of this compound is primarily attributed to its antioxidant and anti-inflammatory properties. The compound can modulate various signaling pathways, including:

- Inhibition of Reactive Oxygen Species (ROS) : It has been shown to reduce oxidative stress in cellular models, which is crucial for protecting cells from damage during pathological conditions such as ischemic stroke .

- Regulation of Apoptosis : Studies indicate that this compound may inhibit apoptotic pathways, thus promoting cell survival under stress conditions .

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research has demonstrated that it can effectively scavenge free radicals and reduce oxidative damage in various cell types. For instance, in a study involving oxygen-glucose deprivation (OGD) models, the compound significantly decreased intracellular ROS levels and improved mitochondrial membrane potential .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has been investigated for its anti-inflammatory effects. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a potential candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of this compound:

- Neuroprotective Effects : In vitro studies using Neuro 2A neuroblastoma cells showed that treatment with this compound reduced apoptosis induced by oxidative stress. The compound also enhanced the phosphorylation of Akt and the expression of nuclear factor E2-related factor 2 (Nrf2), indicating a protective mechanism against oxidative damage .

- Synthesis and Applications : The compound is being explored as an intermediate in the synthesis of pharmaceutical agents due to its favorable biological activity. Its unique structure allows it to be modified for enhanced efficacy in drug formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H17N1O3 | Antioxidant, anti-inflammatory |

| Methyl 5-tert-butyl-2-hydroxybenzoate | C12H16O3 | Antimicrobial, antioxidant |

| LX009 (4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid) | C15H18ClN1O4 | Neuroprotective |

Propiedades

IUPAC Name |

tert-butyl 5-amino-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDXDSXJOWWPME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.